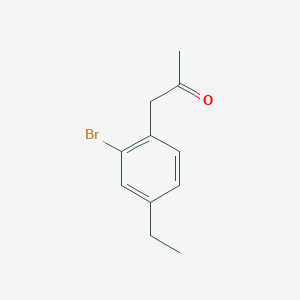

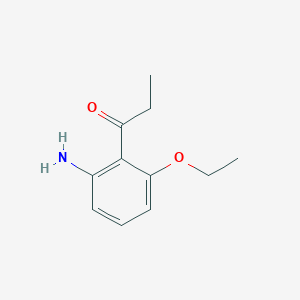

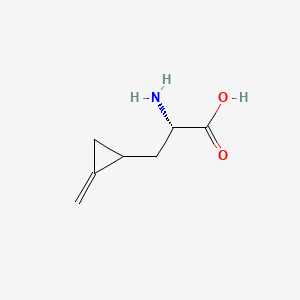

![molecular formula C35H53N3O9 B14076023 tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)

tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lasinavir, also known by its systematic IUPAC name tert-Butyl (3S,4S,6R,9S)-13-benzyl-12-hydroxy-6,9-dioxo-7-(propan-2-yl)-10-[(2,3,4-trimethoxyphenyl)methyl]-2-oxa-5,8,14-triazapentadecan-15-oate, is an experimental peptidomimetic protease inhibitor. It was researched by Novartis and Bristol-Myers Squibb as a potential treatment for HIV infection. The compound was originally discovered by Novartis in Basel, Switzerland. its investigation was terminated after Phase I clinical trials on October 9, 2002 .

Métodos De Preparación

Lasinavir is a hydroxyethylene derivative. The synthetic route for Lasinavir involves a high-yield 10-step chemical synthesis process. The preparation method includes the use of various reagents and solvents under controlled conditions to achieve the desired product. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .

Análisis De Reacciones Químicas

Lasinavir undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Lasinavir has been primarily researched for its potential use in treating HIV infections. It is a highly specific human immunodeficiency virus (HIV) protease inhibitor with an IC50 of 1 nM. The compound has shown significant activity in inhibiting the HIV-1 protease enzyme, which is crucial for the maturation and replication of the virus. Despite its promising activity, the clinical development of Lasinavir was discontinued .

Mecanismo De Acción

Lasinavir exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is responsible for cleaving the viral polyprotein precursors into functional proteins necessary for the assembly and maturation of infectious viral particles. By inhibiting this enzyme, Lasinavir prevents the formation of mature viral particles, thereby inhibiting the replication of the virus .

Comparación Con Compuestos Similares

Lasinavir is similar to other HIV protease inhibitors such as ritonavir, indinavir, and saquinavir. it is unique in its specific structure and high affinity for the HIV-1 protease enzyme. Unlike some other protease inhibitors, Lasinavir was designed to have a hydroxyethylene scaffold, which contributes to its high specificity and potency. Despite its promising characteristics, Lasinavir’s clinical development was halted, making it an abandoned drug .

Similar compounds include:

- Ritonavir

- Indinavir

- Saquinavir

- Lopinavir

These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Propiedades

Fórmula molecular |

C35H53N3O9 |

|---|---|

Peso molecular |

659.8 g/mol |

Nombre IUPAC |

tert-butyl N-[3-hydroxy-6-[[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl]carbamate |

InChI |

InChI=1S/C35H53N3O9/c1-22(2)29(33(41)36-17-18-43-6)38-32(40)25(20-24-15-16-28(44-7)31(46-9)30(24)45-8)21-27(39)26(19-23-13-11-10-12-14-23)37-34(42)47-35(3,4)5/h10-16,22,25-27,29,39H,17-21H2,1-9H3,(H,36,41)(H,37,42)(H,38,40) |

Clave InChI |

BEUUJDAEPJZWHM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=C(C(=C(C=C1)OC)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

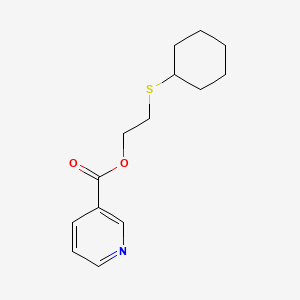

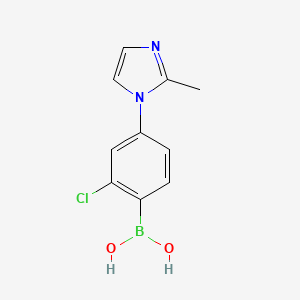

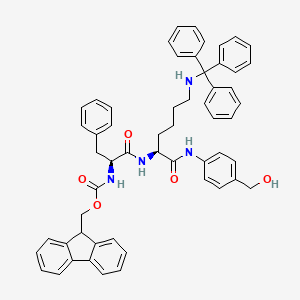

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)

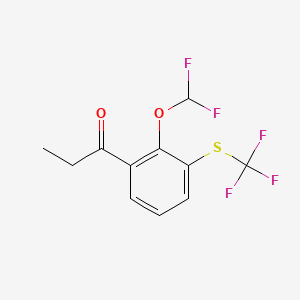

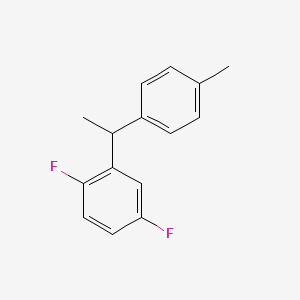

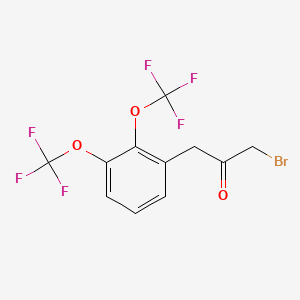

![2-[(Dimethylamino)methyl]-3,5,6-trimethylphenol](/img/structure/B14075984.png)

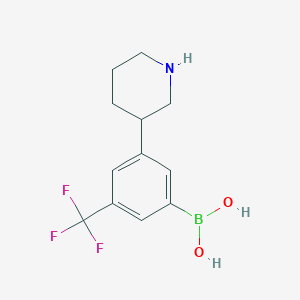

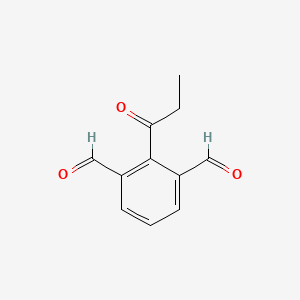

![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)